N-(3-Chloro-4-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
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Overview
Description
- This compound is a synthetic molecule with a complex structure, combining elements from various chemical classes.
- Its systematic name reflects its substituents: a chloro group at the 3-position of a phenyl ring, a methoxy group at the 4-position, and a butanamide moiety attached to a 1,2,4-triazine ring via a thiol (sulfanyl) linkage.
- While its common name may not be widely recognized, it likely has specific applications in research and industry.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but typical reactions involve organic solvents, catalysts, and controlled temperatures.
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s complexity and specialized applications.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups, potentially impacting biological activity or solubility.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial effects.
Industry: Evaluate its use in materials science (e.g., polymers, coatings) or as a chemical intermediate.
Mechanism of Action
- Unfortunately, specific details on its mechanism of action are scarce, emphasizing the need for further research.
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Explore signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the triazine-sulfanyl linkage) compared to related compounds.
Similar Compounds: While I don’t have a direct list, you can explore related structures like other triazines, phenylbutanamides, or sulfanyl-containing molecules.
Remember that this compound’s detailed study requires access to specialized literature and databases Researchers continue to investigate its properties and applications
Properties
Molecular Formula |
C22H22ClN5O4S |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C22H22ClN5O4S/c1-4-18(20(30)25-13-9-10-17(32-3)15(23)11-13)33-22-26-21(31)19(27-28-22)14-7-5-6-8-16(14)24-12(2)29/h5-11,18H,4H2,1-3H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
UZCZOJHQSRQXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
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